5-(Aminomethyl)adamantane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)adamantane-1,2-diol hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Preparation Methods
The synthesis of 5-(Aminomethyl)adamantane-1,2-diol hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . Industrial production methods often involve the cyclization of bicyclic precursors or ring expansion/contraction reactions of corresponding adamantane homologues .
Chemical Reactions Analysis
5-(Aminomethyl)adamantane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of adamantane derivatives typically involves the use of strong oxidizing agents to introduce functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane framework.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups onto the adamantane structure.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)adamantane-1,2-diol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them valuable in drug development.
Industry: The compound is used in the development of advanced materials, including catalysts and nanomaterials
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)adamantane-1,2-diol hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as antiviral activity or neuroprotection .
Comparison with Similar Compounds
Similar compounds to 5-(Aminomethyl)adamantane-1,2-diol hydrochloride include other adamantane derivatives such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
1,2-Disubstituted Adamantane Derivatives: These compounds are synthesized through cyclization or ring expansion/contraction reactions and have diverse applications in medicine and material science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
5-(aminomethyl)adamantane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c12-6-10-2-7-1-8(4-10)9(13)11(14,3-7)5-10;/h7-9,13-14H,1-6,12H2;1H |
InChI Key |
ACVWNBSGJXQGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1C(C(C2)(C3)O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.